![molecular formula C9H7N3 B13036102 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13036102.png)
2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyrrole and pyridine ring system, with a methyl group at the 2-position and a cyano group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylpyridine with a suitable nitrile source under acidic or basic conditions. The reaction is often carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions
2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .
科学研究应用
2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has several applications in scientific research:
作用机制
The mechanism of action of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the tyrosine kinase domain of the receptor, preventing its activation and subsequent downstream signaling. This inhibition can lead to reduced cell proliferation and migration, making it a potential therapeutic agent for cancer treatment .
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the methyl and cyano groups, resulting in different chemical properties and biological activities.
2-Methyl-1H-pyrrolo[2,3-b]pyridine:
Uniqueness
2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is unique due to the presence of both the methyl and cyano groups, which confer specific chemical reactivity and biological activity. These functional groups enhance its potential as a versatile scaffold in drug discovery and other scientific research applications .
属性
分子式 |
C9H7N3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-6-2-8-3-7(4-10)5-11-9(8)12-6/h2-3,5H,1H3,(H,11,12) |
InChI 键 |
BCYGXJAWZIGMSX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC(=CN=C2N1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


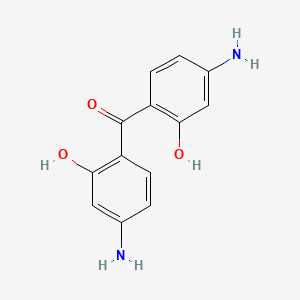
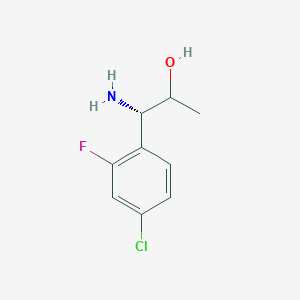
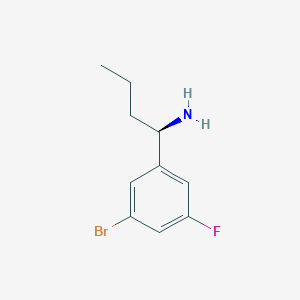
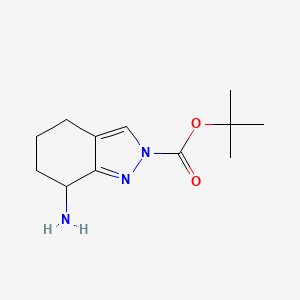
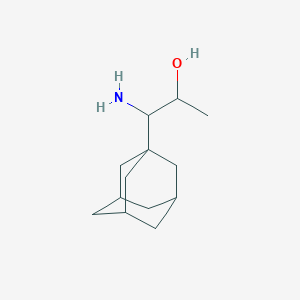
![Tert-butyl 7-amino-9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13036044.png)
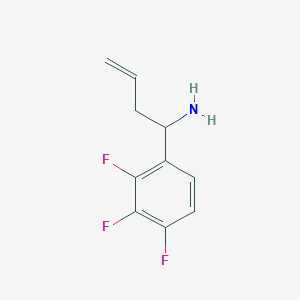
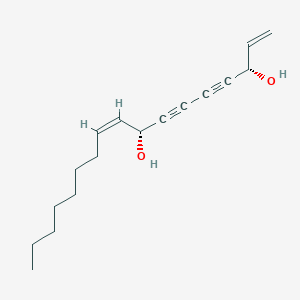
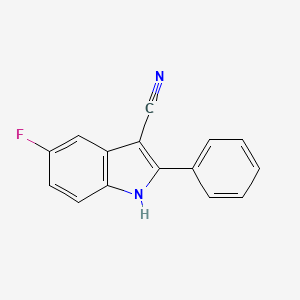
![5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-2-sulfonate](/img/structure/B13036070.png)
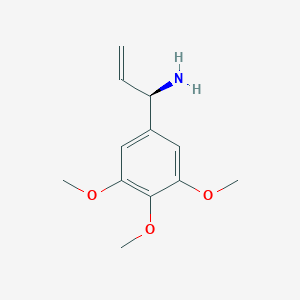
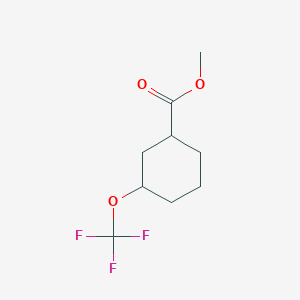
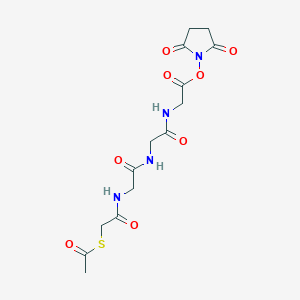
![2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13036103.png)
